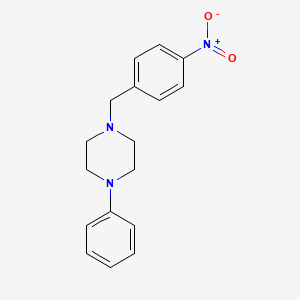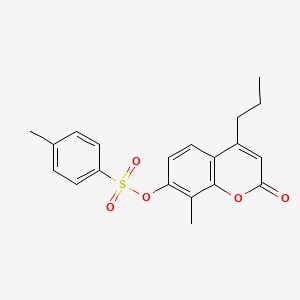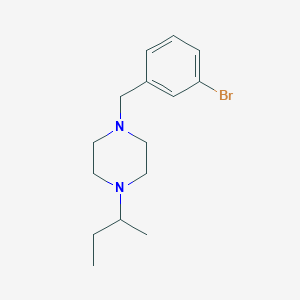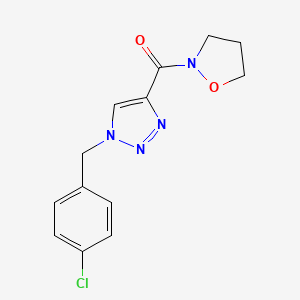
1-(4-nitrobenzyl)-4-phenylpiperazine
Vue d'ensemble
Description
1-(4-nitrobenzyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.147726857 g/mol and the complexity rating of the compound is 349. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Structure : The compound 1-(4-nitrobenzyl)-4-phenylpiperazine has been explored in the synthesis of various chemical structures. For instance, Sparke et al. (2010) reported the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole and its subsequent reactivity with pyridine. This synthesis involved key steps like the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization, providing insights into the versatile applications of this compound in synthetic chemistry (Sparke et al., 2010).
Crystal and Molecular Structures : Iwasaki et al. (1988) studied the crystal and molecular structures of derivatives including N-phenyl-4-nitrobenzylamine, highlighting the significance of this compound in understanding molecular conformations and crystallography (Iwasaki et al., 1988).
Chemical Reactions and Transformations
C-P Bond Cleavage : Boduszek and Halama (1998) reported the cleavage of 4-Nitrobenzyl(α-amino)phosphonic acids in aqueous sodium hydroxide, showcasing an example of intramolecular redox reaction. This study illustrates the role of this compound in facilitating complex chemical transformations (Boduszek & Halama, 1998).
Synthesis of Bicyclic Heterocyclic NH Acids : Gúcky et al. (2006) utilized this compound in the synthesis of bicyclic heterocyclic NH acids, demonstrating its application in creating complex molecular structures (Gúcky et al., 2006).
Medicinal and Biological Applications
- Tuberculostatic Activity : Foks et al. (2005) explored the synthesis of various derivatives using 1,1-bis-methylthio-2-nitro-ethene and 1-phenylpiperazine, including 1,1-bis-(4-phenylpiperazino)-2-nitroethane, which were tested for tuberculostatic activity. This indicates the potential of this compound in medicinal chemistry (Foks et al., 2005).
- Antimicrobial Evaluation : Yung et al. (1971) synthesized hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines and tested them for antimicrobial activity. Their findings provide insights into the use of this compound in developing antibacterial agents (Yung et al., 1971).
Chemical Protection and Release Mechanisms
Protection of Hydroxyl Functions : Kukase et al. (1990) discussed the use of the 4-nitrobenzyl group, derivable from this compound, for protecting hydroxyl functions in chemical syntheses. This demonstrates its utility in selective chemical processes (Kukase et al., 1990).
Photolysis of Caged ATP : Mccray et al. (1980) utilized 2-nitrobenzyl derivatives, related to this compound, for photolyzing caged ATP, thereby enabling rapid ATP release in biological systems. This highlights the role of this compound in facilitating controlled biological reactions (Mccray et al., 1980).
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBSNEKGYCHCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293429 | |
| Record name | 1-(4-nitrobenzyl)-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40224-22-4 | |
| Record name | NSC89455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-nitrobenzyl)-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)
![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-prop-2-enylacetamide](/img/structure/B5146723.png)

![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)

![1-[4-(4-Chloronaphthalen-1-yl)oxybutyl]pyrrolidine;oxalic acid](/img/structure/B5146760.png)


![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)
![4-(benzo[d]thiazol-2-yl)-1-(m-tolyl)-1H-1,2,3-triazol-5-amine](/img/structure/B5146787.png)
![N-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-N-methyl-1-pyrimidin-4-ylmethanamine](/img/structure/B5146816.png)
